3-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
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Overview
Description
3-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a fluorinated phenyl group. This compound is notable for its unique structural properties, which include the presence of both fluorine and trifluoromethyl groups. These groups are known to impart significant chemical stability and biological activity, making the compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of appropriate precursors.
Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced via a Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorinated phenyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can lead to the formation of pyrrolidones, while substitution reactions on the phenyl ring can yield various substituted derivatives.
Scientific Research Applications
3-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is largely dependent on its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions . This can lead to inhibition or modulation of the target’s activity, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
3-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is unique due to the combination of a pyrrolidine ring with a highly fluorinated phenyl group. This structural feature imparts distinct chemical and biological properties, such as increased stability and enhanced biological activity, which are not commonly found in other similar compounds .
Properties
Molecular Formula |
C11H12ClF4N |
---|---|
Molecular Weight |
269.66 g/mol |
IUPAC Name |
3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H11F4N.ClH/c12-10-2-1-8(11(13,14)15)5-9(10)7-3-4-16-6-7;/h1-2,5,7,16H,3-4,6H2;1H |
InChI Key |
FWDJUPYGRMCJNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=C(C=CC(=C2)C(F)(F)F)F.Cl |
Origin of Product |
United States |
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